molecular formula C16H18O2 B8553471 1-Phenyl-3-(3-methoxyphenyl)-1-propanol

1-Phenyl-3-(3-methoxyphenyl)-1-propanol

Cat. No.: B8553471
M. Wt: 242.31 g/mol
InChI Key: RZIDGSUSLLLLFD-UHFFFAOYSA-N
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Description

1-Phenyl-3-(3-methoxyphenyl)-1-propanol is a secondary alcohol characterized by a propanol backbone substituted with phenyl and 3-methoxyphenyl groups at the 1- and 3-positions, respectively. These analogs vary in substituents, synthesis routes, and applications, offering insights into how structural modifications influence chemical behavior and biological activity.

Properties

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

3-(3-methoxyphenyl)-1-phenylpropan-1-ol

InChI

InChI=1S/C16H18O2/c1-18-15-9-5-6-13(12-15)10-11-16(17)14-7-3-2-4-8-14/h2-9,12,16-17H,10-11H2,1H3

InChI Key

RZIDGSUSLLLLFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCC(C2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3-Methoxyphenyl)-1-Propanol Derivatives

2,2-Dimethyl-1-(3-methoxyphenyl)-1-propanol
  • Structure: Branched alkyl chain (2,2-dimethyl) at the propanol backbone.
  • Synthesis : Used as a key intermediate in the synthesis of 5-[1-(3-methoxyphenyl)-2,2-(dimethyl)propoxymethyl] uracil (6b), a modified nucleoside analog .
1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol
  • Structure : Additional phenylmethoxy substituent at the 4-position of the 3-methoxyphenyl group.
  • Properties : Increased hydrophobicity due to the benzyloxy group, which could influence solubility and membrane permeability .

Phenyl-Propanol Derivatives with Amino Substituents

1-Phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP)
  • Structure: Morpholino group at the 3-position and decanoylamino at the 2-position.
  • Pharmacological Activity :
    • Inhibits glucosylceramide synthase (Ki = 0.7 µM), disrupting glycosphingolipid biosynthesis .
    • Synergizes with Taxol and vincristine in neuroblastoma cells by sustaining ceramide levels and inhibiting drug efflux pumps (e.g., P-glycoprotein) .
  • Comparison: The morpholino and decanoylamino groups enhance biochemical targeting compared to the methoxyphenyl group in the parent compound.
1-o-Chlorophenyl-1-phenyl-3-dimethylaminopropanol
  • Structure: Chlorine substituent on the phenyl ring and dimethylamino group at the 3-position.
  • Synthesis : Produced via hydrogenation and dimethylation steps, highlighting the role of substituents in directing synthetic pathways .
  • Activity : Demonstrates how electronegative substituents (e.g., Cl) and tertiary amines can modulate pharmacological properties.

Ketone Analogs

1-(3-Methoxyphenyl)-2-propanone (3-Methoxyphenylacetone)
  • Structure : Ketone derivative lacking the hydroxyl group.
  • Physical Properties : Density = 1.911 g/mL at 25°C; molecular formula = C₁₀H₁₂O₂ .
  • Reactivity : Susceptible to nucleophilic addition, unlike the alcohol, which undergoes oxidation or esterification.

Structural and Functional Analysis Table

Compound Name Molecular Formula Key Substituents Synthesis Highlights Key Properties/Activities References
1-Phenyl-3-(3-methoxyphenyl)-1-propanol C₁₆H₁₈O₂ 3-Methoxyphenyl, phenyl Not explicitly described N/A (Limited data) N/A
2,2-Dimethyl-1-(3-methoxyphenyl)-1-propanol C₁₃H₂₀O₂ 2,2-Dimethyl, 3-methoxyphenyl Condensation with uracil derivatives Intermediate for nucleoside analogs
PDMP C₂₂H₃₆N₂O₂ Decanoylamino, morpholino Multi-step synthesis from propanediol Glucosylceramide synthase inhibition
1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol C₁₇H₂₀O₃ 4-Benzyloxy, 3-methoxy Not specified Pharmaceutical intermediate
3-Methoxyphenylacetone C₁₀H₁₂O₂ 3-Methoxyphenyl, ketone Friedel-Crafts acylation High density (1.911 g/mL)

Key Findings and Implications

Substituent Effects: Electron-donating groups (e.g., methoxy) enhance solubility and influence electronic properties, while bulky groups (e.g., benzyloxy) increase hydrophobicity. Amino groups (e.g., morpholino) enable targeted biochemical interactions, such as enzyme inhibition or drug efflux modulation.

Synthetic Flexibility :

  • Branched analogs (e.g., 2,2-dimethyl) require tailored condensation methods, whereas linear derivatives are more amenable to standard alkylation/acylation.

Pharmacological Potential: PDMP exemplifies how propanol derivatives can be optimized for therapeutic applications through strategic substituent addition.

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